molecular formula C22H24N4O4 B2832330 N-(4-{3-[(4-morpholin-4-ylphenyl)amino]-2,5-dioxoazolidinyl}phenyl)acetamide CAS No. 1007925-54-3

N-(4-{3-[(4-morpholin-4-ylphenyl)amino]-2,5-dioxoazolidinyl}phenyl)acetamide

Cat. No.: B2832330
CAS No.: 1007925-54-3
M. Wt: 408.458
InChI Key: SFTNCRCRTFZPOO-UHFFFAOYSA-N
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Description

N-(4-{3-[(4-Morpholin-4-ylphenyl)amino]-2,5-dioxoazolidinyl}phenyl)acetamide is a synthetic compound featuring a central dioxoazolidinyl scaffold substituted with a morpholinophenylamino group and an acetamide-linked phenyl ring. This structural complexity suggests applications in medicinal chemistry, particularly targeting enzymes or receptors requiring multi-domain interactions.

Properties

IUPAC Name

N-[4-[3-(4-morpholin-4-ylanilino)-2,5-dioxopyrrolidin-1-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4/c1-15(27)23-16-4-8-19(9-5-16)26-21(28)14-20(22(26)29)24-17-2-6-18(7-3-17)25-10-12-30-13-11-25/h2-9,20,24H,10-14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFTNCRCRTFZPOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-{3-[(4-morpholin-4-ylphenyl)amino]-2,5-dioxoazolidinyl}phenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of therapeutic applications. This article reviews the biological activity of this compound, highlighting key findings from various studies, including its mechanisms of action, effects on specific biological pathways, and potential therapeutic uses.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Morpholine moiety : Contributes to its pharmacological properties.
  • Dioxoazolidine ring : Implicated in biological activity.
  • Acetamide group : Enhances solubility and bioavailability.

The molecular weight of N-(4-{3-[(4-morpholin-4-ylphenyl)amino]-2,5-dioxoazolidinyl}phenyl)acetamide is approximately 539.6 g/mol .

Research indicates that this compound may act as an inhibitor of the STAT6 signaling pathway, which is crucial in regulating immune responses. Inhibition of STAT6 can have significant implications for treating allergic diseases and other conditions characterized by Th2 cell activation.

Key Findings:

  • Inhibition of STAT6 : The compound demonstrated potent inhibition of STAT6 with an IC50 value of 0.70 nM. This suggests a strong potential for modulating immune responses associated with Th2 differentiation .
  • Impact on T Cell Differentiation : It was shown to inhibit Th2 differentiation induced by interleukin (IL)-4, with an IC50 of 0.28 nM, while not affecting Th1 differentiation induced by IL-12 .

Biological Activity and Therapeutic Implications

The biological activity of N-(4-{3-[(4-morpholin-4-ylphenyl)amino]-2,5-dioxoazolidinyl}phenyl)acetamide extends beyond immune modulation. The following sections summarize its effects on various biological systems:

Anticancer Activity

Studies have suggested that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

Anti-inflammatory Effects

Given its role in modulating immune responses, this compound may also possess anti-inflammatory effects, potentially useful in treating chronic inflammatory diseases.

Case Studies and Research Findings

A review of literature reveals several case studies that highlight the effectiveness of related compounds in clinical settings:

StudyCompoundBiological ActivityIC50 (nM)Notes
25y (YM-341619)STAT6 Inhibition0.70Effective in mouse models for allergic response modulation
25y (YM-341619)Th2 Differentiation Inhibition0.28Specific to IL-4 induced pathways

Comparison with Similar Compounds

Comparative Analysis Table

Compound Name Core Structure Key Substituents Synthesis Yield Key Properties/Applications
Target Compound Dioxoazolidinyl + acetamide Morpholinophenylamino Not Reported Hypothetical kinase/receptor targets
2-(4-Acetyl-...phenyl)acetamide Morpholinone + acetamide Isopropylphenyl 58% Lipophilic; NMR-confirmed stability
N-[4-(2-{[3-(CF₃)phenyl]amino}...)acetamide Thiazole + acetamide Trifluoromethylphenyl Not Reported Antimicrobial/kinase inhibition
3-Chloro-N-phenyl-phthalimide Phthalimide Chlorophenyl High Purity Polyimide monomer synthesis
L748337 Sulfonamide + hydroxypropyl Hydroxypropylamino, sulfonamide Not Reported GPCR/Ion channel modulation

Research Findings and Insights

  • Synthetic Challenges : Morpholine-containing compounds (e.g., ) require precise acetylation and purification steps, suggesting similar complexities for the target compound’s synthesis .
  • Substituent Effects : Electron-withdrawing groups (e.g., CF₃ in ) enhance metabolic stability, whereas morpholine’s polarity (target compound) may improve aqueous solubility .
  • Computational Predictions : Studies on N-substituted maleimides () highlight the utility of quantum chemical methods to predict dipole moments and charge distribution, which could be applied to the target compound for property optimization .
  • Therapeutic Potential: Structural parallels to L748337 () suggest possible activity in GPCR modulation, though experimental validation is needed .

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield and purity of this compound?

Methodological Answer:
The synthesis typically involves multi-step reactions, including amide bond formation and cyclization. Key steps:

  • Reagent Selection : Use coupling agents like EDC/HOBt for amide bond formation to minimize side reactions .
  • Purification : Employ gradient elution in column chromatography (e.g., 0–8% MeOH in CH₂Cl₂) followed by recrystallization from ethyl acetate to achieve >95% purity .
  • Reaction Monitoring : Track intermediates via TLC (silica gel, UV visualization) and confirm final structure using ¹H/¹³C NMR (e.g., δ 7.69 ppm for NH protons) and ESI/APCI(+) mass spectrometry (e.g., m/z 347 [M+H]⁺) .

Advanced: How can structure-activity relationship (SAR) studies elucidate the role of substituents in bioactivity?

Methodological Answer:

  • Substituent Variation : Systematically modify functional groups (e.g., morpholine ring, acetamide moiety) and compare bioactivity. For example:

    Substituent ModificationObserved Effect (Example)Source
    Replacement of morpholine with piperazineReduced cytotoxicity in cancer cell lines
    Introduction of electron-withdrawing groups (e.g., -Cl)Enhanced binding affinity to kinase targets
  • Assays : Use in vitro kinase inhibition assays (IC₅₀ measurements) and molecular docking to correlate structural changes with activity .

Basic: What analytical techniques are essential for confirming structural integrity?

Methodological Answer:

  • NMR Spectroscopy : Analyze proton environments (e.g., aromatic protons at δ 7.16–7.39 ppm) and carbon shifts (e.g., carbonyl carbons at δ 168–170 ppm) .
  • Mass Spectrometry : Confirm molecular weight via HRMS-ESI (e.g., m/z 347.1543 [M+H]⁺) .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

Advanced: How can computational models predict target interactions, and how do they align with experimental data?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. Compare with X-ray crystallography data (e.g., torsion angles in nitro groups ).
  • Molecular Dynamics (MD) Simulations : Simulate binding to kinases (e.g., EGFR) and validate with surface plasmon resonance (SPR) binding assays (e.g., KD = 12 nM) .

Basic: What protocols are recommended for initial in vitro biological screening?

Methodological Answer:

  • Cell Viability Assays : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .
  • Solubility Optimization : Prepare stock solutions in DMSO (≤0.1% final concentration) and dilute in PBS or cell culture media .
  • Positive Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) to benchmark activity .

Advanced: How can contradictions in biological activity data across models be resolved?

Methodological Answer:

  • Model-Specific Factors : Assess differences in cell line genetics (e.g., p53 status) or assay conditions (e.g., serum concentration) .
  • Pharmacokinetic Profiling : Measure plasma protein binding (e.g., >90% bound) and metabolic stability (e.g., t½ in liver microsomes) to explain in vitro-in vivo discrepancies .
  • Pathway Analysis : Use RNA-seq to identify off-target effects (e.g., unintended NF-κB activation) .

Basic: What strategies improve solubility and stability for in vivo studies?

Methodological Answer:

  • Formulation Development : Use nanoparticle encapsulation (e.g., PLGA nanoparticles) or cyclodextrin complexes to enhance aqueous solubility (>5 mg/mL) .
  • Lyophilization : Prepare lyophilized powders with cryoprotectants (e.g., trehalose) for long-term storage .

Advanced: How does electronic configuration influence reactivity?

Methodological Answer:

  • DFT Calculations : Analyze HOMO/LUMO orbitals to predict sites for electrophilic attack (e.g., electron-deficient morpholine ring) .
  • Experimental Validation : Perform Hammett plots using substituted analogs to quantify electronic effects on reaction rates (e.g., ρ = +1.2 for hydrolysis) .

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